N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine
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Overview
Description
N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine, also known as BNTA, is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BNTA possesses a unique molecular structure that makes it an attractive candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to act through the inhibition of various cellular signaling pathways. N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. Additionally, N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine has been found to be stable under a range of conditions, making it suitable for use in various experimental settings. One limitation of N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several potential future directions for the study of N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine. One area of research could focus on the development of new drug formulations that increase the solubility of N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine, making it more suitable for use in clinical settings. Additionally, further studies could be conducted to better understand the mechanism of action of N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine and its potential applications in the treatment of various diseases. Finally, the synthesis of new derivatives of N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine could be explored to identify compounds with even greater potency and selectivity.
Synthesis Methods
The synthesis of N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine involves the reaction of 2-naphthylamine with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then subjected to further purification steps to obtain pure N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine. This synthesis method has been optimized to yield high purity and yield of N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine.
Scientific Research Applications
N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-benzyl-4-(2-naphthyl)-1,3-thiazol-2-amine has been shown to have potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-benzyl-4-naphthalen-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-2-6-15(7-3-1)13-21-20-22-19(14-23-20)18-11-10-16-8-4-5-9-17(16)12-18/h1-12,14H,13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDATBFCXSUGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-naphthalen-2-yl-1,3-thiazol-2-amine |
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